Cas no 35878-41-2 ((R)-Vestitol)
(R)-Vestitol Chemical and Physical Properties
Names and Identifiers
-
- (3R)-3-(2-hydroxy-4-methoxy-phenyl)chroman-7-ol
- (-)-vestitol
- (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- Vestitol
- [ "(-)-Vestitol" ]
- 35878-41-2
- 9JHS2AVR43
- Q27149418
- CHEMBL479145
- 7,2'-dihydroxy-4'-methoxyisoflavan
- CHEBI:80392
- (3S)-3-(2-hydroxy-4-methoxyphenyl)chroman-7-ol
- (R)-(-)-Vestitol
- NSC-782671
- (R)-Vestitol
- 2H-1-BENZOPYRAN-7-OL, 3,4-DIHYDRO-3-(2-HYDROXY-4-METHOXYPHENYL)-, (3R)-
- NSC782671
- UNII-9JHS2AVR43
- AKOS040762485
- DTXSID201318024
- Vestitol, (-)-
- (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol
- FS-9800
- (3R)-vestitol
-
- Inchi: 1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m0/s1
- InChI Key: XRVFNNUXNVWYTI-NSHDSACASA-N
- SMILES: O1C2C=C(C=CC=2C[C@H](C2C=CC(=CC=2O)OC)C1)O
Computed Properties
- Exact Mass: 272.10500
- Monoisotopic Mass: 272.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.9A^2
- XLogP3: 2.9
Experimental Properties
- Color/Form: Powder
- Density: 1.282
- Boiling Point: 418.5°C at 760 mmHg
- Flash Point: 206.9°C
- Refractive Index: 1.623
- PSA: 58.92000
- LogP: 2.82510
(R)-Vestitol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN98483-5mg |
Vestitol |
35878-41-2 | >=98% | 5mg |
$333 | 2021-07-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V63700-5mg |
(-)-vestitol |
35878-41-2 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-06 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5228-1 mg |
Vestitol |
35878-41-2 | 1mg |
¥2035.00 | 2021-09-23 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5228-2 mg |
Vestitol |
35878-41-2 | 98.00% | 2mg |
¥7308.00 | 2022-04-26 | |
| ChemFaces | CFN98483-5mg |
Vestitol |
35878-41-2 | >=98% | 5mg |
$318 | 2023-09-19 | |
| TRC | V359205-1mg |
(R)-Vestitol |
35878-41-2 | 1mg |
$224.00 | 2023-05-17 | ||
| TRC | V359205-5mg |
(R)-Vestitol |
35878-41-2 | 5mg |
$994.00 | 2023-05-17 | ||
| TRC | V359205-10mg |
(R)-Vestitol |
35878-41-2 | 10mg |
$1745.00 | 2023-05-17 | ||
| A2B Chem LLC | AF82860-1mg |
(R)-Vestitol |
35878-41-2 | 98.5% | 1mg |
$599.00 | 2023-12-30 | |
| A2B Chem LLC | AF82860-5mg |
(R)-Vestitol |
35878-41-2 | 98.5% | 5mg |
$577.00 | 2024-04-20 |
(R)-Vestitol Suppliers
(R)-Vestitol Related Literature
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1. Biosynthesis of isoflavonoid phytoalexins in Medicago sativa: the biosynthetic relationship between pterocarpans and 2′-hydroxyisoflavansPaul M. Dewick,Maria Martin J. Chem. Soc. Chem. Commun. 1976 637
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Nigel C. Veitch Nat. Prod. Rep. 2009 26 776
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Nigel C. Veitch Nat. Prod. Rep. 2007 24 417
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4. Synthesis of sophorol, violanone, lonchocarpan, claussequinone, philenopteran, leiocalycin, and some other natural isoflavonoids by the oxidative rearrangement of chalcones with thallium(III) nitrateLorànd Farkas,àgnes Gottsegen,Mihàly Nóagrádi,Sàndor Antus J. Chem. Soc. Perkin Trans. 1 1974 305
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5. Oligomeric isoflavonoids. Part 4.? Synthesis of the daljanelin class of isoflavonoid–neoflavonoid dimersMark B. Rohwer,Pieter S. van Heerden,E. Vincent Brandt,Barend C. B. Bezuidenhoudt,Daneel Ferreira J. Chem. Soc. Perkin Trans. 1 1999 3367
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isoflavonoids 4'-O-methylated isoflavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isoflavonoids O-methylated isoflavonoids 4'-O-methylated isoflavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on (R)-Vestitol
Introduction to (R)-Vestitol (CAS No. 35878-41-2)
(R)-Vestitol, a compound with the chemical name (R)-3-hydroxyestra-1,5(10)-dien-17-one, is a naturally occurring steroide derivative that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number 35878-41-2, this compound is recognized for its unique structural and functional properties, making it a promising candidate for various therapeutic applications. The stereochemistry of (R)-Vestitol, specifically the (R) configuration, plays a crucial role in its biological activity and interaction with target enzymes and receptors.
The compound belongs to the class of steroidal compounds, which are known for their diverse biological effects. (R)-Vestitol has been extensively studied for its potential in modulating endocrine pathways, particularly in the context of estrogen receptor signaling. Recent research has highlighted its role in potentially inhibiting the activity of certain enzymes involved in cancer progression, making it an attractive subject for further investigation in oncology.
In terms of chemical structure, (R)-Vestitol features a hydroxyl group at the 3-position and a ketone group at the 17-position of the steroidal backbone. This specific arrangement contributes to its unique reactivity and binding affinity to biological targets. The (R) configuration at the stereogenic center is particularly important, as it influences the compound's interactions with proteins and enzymes, thereby affecting its overall pharmacological profile.
One of the most compelling aspects of (R)-Vestitol is its potential application in cancer therapy. Studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines by modulating estrogen receptor activity. This mechanism has been explored in detail in preclinical studies, where (R)-Vestitol showed promise in reducing tumor proliferation and enhancing apoptosis in vitro. Additionally, animal models have provided preliminary evidence suggesting that (R)-Vestitol may have therapeutic benefits in vivo without significant side effects.
The pharmacokinetic properties of (R)-Vestitol are also of great interest. Research indicates that the compound exhibits moderate solubility in both water and organic solvents, which facilitates its formulation into various pharmaceutical dosage forms. Furthermore, preliminary studies suggest that (R)-Vestitol has a reasonable bioavailability when administered orally, making it a viable candidate for clinical development. The compound's stability under different storage conditions has also been assessed, ensuring that it remains effective over time.
Another area where (R)-Vestitol shows promise is in neuroprotection. Emerging evidence suggests that steroidal compounds like (R)-Vestitol may have neuroprotective effects by interacting with specific neurotransmitter systems. This has led to investigations into its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While more research is needed to fully understand these mechanisms, preliminary findings are encouraging and warrant further exploration.
The synthesis of (R)-Vestitol is another critical aspect that has been extensively studied. Chemists have developed several synthetic routes to produce this compound efficiently and with high enantiomeric purity. One such method involves the asymmetric reduction of a precursor molecule using chiral catalysts, ensuring that the final product retains the desired (R) configuration. These synthetic advancements have made it possible to produce sufficient quantities of (R)-Vestitol for both research and potential clinical trials.
Regulatory considerations are also important when evaluating (R)-Vestitol for therapeutic use. Given its promising biological activity, the compound is being reviewed by regulatory agencies to determine its suitability for human trials. Researchers are working closely with regulatory bodies to provide comprehensive data on its safety and efficacy, ensuring that it meets stringent standards before being approved for clinical use.
In conclusion, (R)-Vestitol (CAS No. 35878-41-2) is a fascinating compound with significant potential in pharmaceutical applications. Its unique stereochemistry, coupled with its ability to modulate endocrine pathways, makes it a valuable candidate for further research. As more studies are conducted on this compound, we can expect to see new insights into its therapeutic applications, particularly in cancer therapy and neuroprotection. The ongoing efforts to optimize its synthesis and regulatory approval will be crucial in bringing this promising compound from laboratory research to clinical practice.
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